Albendazole Oxide
Description
Albendazole oxide (ABZ-Oxide), also referred to as albendazole sulfoxide (ABZ-SO), is the primary active metabolite of the broad-spectrum anthelmintic drug albendazole (ABZ). ABZ, a benzimidazole carbamate, is widely used to treat parasitic infections such as neurocysticercosis, hydatid disease, and soil-transmitted helminthiases . However, ABZ itself has low oral bioavailability (~5%), and its therapeutic efficacy largely depends on the systemic activity of ABZ-Oxide, which is formed via hepatic oxidation . ABZ-Oxide retains the core benzimidazole structure but features a sulfoxide group, altering its pharmacokinetic and pharmacodynamic properties compared to ABZ and other benzimidazoles. This metabolite is critical for crossing biological barriers, such as the blood-brain barrier, to target central nervous system parasites .
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHWHFYNYFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057768 | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | albendazole S-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54029-12-8, 122063-20-1, 122063-21-2 | |
| Record name | (±)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albendazole oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBENDAZOLE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Synthesis via Albendazole Oxidation
The conventional route involves oxidizing albendazole using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acidic media. This method typically yields albendazole oxide monohydrochloride, which is stabilized through salt formation. Key parameters include:
- Oxidant concentration : 10–30% (w/v) hydrogen peroxide
- Reaction temperature : 25–40°C
- Acid catalyst : Hydrochloric acid (0.1–1.0 M)
Post-synthesis purification employs solvent mixtures of propylene glycol and glycerin (3:1 ratio) to maintain compound stability during lyophilization.
Novel Alkali Sulfide Reduction Route
A patent-pending method (CN108892643B) eliminates hazardous intermediates by using 2-nitro-5-chloroaniline as the starting material:
| Step | Reaction Conditions | Yield |
|---|---|---|
| Substitution/Condensation | Na₂S (2.0 eq), 1-chloropropane, 80°C, 6 hr | 92% |
| Reduction | Ethanol, Na₂S, reflux, 8 hr | 89% |
| Cyclization | O-methylisourea methyl formate, 45°C, 17 hr | 90.5% |
This three-step sequence avoids propanethiol intermediates and generates sodium thiosulfate as a recoverable byproduct through catalytic air oxidation of reduction wastewater.
Pharmaceutical Formulation Techniques
Injectable formulations require stabilization of this compound’s sulfoxide group against hydrolysis. The optimized composition includes:
| Component | Concentration Range | Function |
|---|---|---|
| This compound HCl | 5–30% (w/v) | Active ingredient |
| Propylene glycol | 15–25% | Solubility enhancer |
| Glycerin | 5–10% | Viscosity modifier |
| HCl (0.1 M) | q.s. to pH 2.5–3.5 | Stability maintenance |
Lyophilization is conducted at −45°C under 10 Pa pressure, producing a stable powder reconstitutable with water for injection.
Degradation and Stability Considerations
UV-based advanced oxidation processes (AOPs) degrade this compound with the following efficiencies:
| Process | Degradation Efficiency | Time (min) |
|---|---|---|
| UV photolysis | 45.2% | 30 |
| UV/TiO₂ | 67.8% | 30 |
| UV + O₃ | 89.4% | 15 |
| UV + H₂O₂ | 99.95% | 15 |
The UV/H₂O₂ system generates hydroxyl radicals (- OH) that cleave the sulfoxide group, producing benign degradation products like CO₂ and H₂O.
Analytical Characterization and Quality Control
High-performance liquid chromatography (HPLC) methods using C18 columns (4.6 × 150 mm, 5 µm) resolve this compound from impurities under these conditions:
- Mobile phase : Acetonitrile/0.1% phosphoric acid (55:45 v/v)
- Flow rate : 1.0 mL/min
- Detection : 295 nm UV
Validation studies show linearity (r² = 0.9998) over 10–500 µg/mL and recovery rates of 98.2–101.3%.
Clinical Pharmacokinetics and Dose Optimization
A clinical trial comparing this compound plasma levels revealed:
| Treatment Regimen | Mean ASOX (ng/mL) | Cure Rate |
|---|---|---|
| Standard dose (15 mg/kg) | 390.5 | 68% |
| High dose (22.5 mg/kg) | 584.3 | 82% |
| Combined with praziquantel | 603.3 | 91% |
Dose escalation linearly increases plasma concentrations (Spearman ρ = 0.73, p < 0.001), supporting therapeutic drug monitoring for refractory helminth infections.
Environmental Impact and Waste Management
The novel synthesis route converts 98% of sulfur-containing wastewater into sodium thiosulfate through:
- Vulcanization : Na₂S + S → Na₂S₂ (85–100°C, 5 hr)
- Oxidation : 2Na₂S₂ + 3O₂ → 2Na₂S₂O₃ (NiCl₂ catalyst, 90°C)
This dual benefit approach reduces effluent toxicity while generating a commercially valuable byproduct.
Chemical Reactions Analysis
Photodegradation via UV-Based Advanced Oxidation Processes (AOPs)
Albendazole oxide undergoes rapid degradation under UV-C irradiation combined with hydrogen peroxide (H₂O₂), achieving 99.95% degradation efficiency within 15 minutes . The reaction follows pseudo-first-order kinetics, with hydroxyl radicals (- OH) as the primary oxidizing agents. Key byproducts include:
-
5-propylsulfonyl-1H-benzimidazol-2-yl carbamate
-
Hydroxylated benzimidazole derivatives
Comparative studies of AOPs rank degradation efficiency as:
| Process | Degradation Efficiency (%) | Time (min) |
|---|---|---|
| UV-C + H₂O₂ | 99.95 | 15 |
| UV-C + O₃ | 95.2 | 30 |
| UV-C + TiO₂ photocatalysis | 82.1 | 60 |
| UV-C photolysis alone | 68.4 | 120 |
This highlights the superiority of UV/H₂O₂ for rapid mineralization .
Enzymatic Oxidation
In vivo, albendazole is metabolized to albendazole sulfoxide via:
-
Flavin-containing monooxygenases (FMOs) : Produces the R(+) enantiomer (pharmacologically active).
-
Cytochrome P450 enzymes (CYP3A4, CYP1A1) : Generates the S(−) enantiomer .
The R(+) enantiomer dominates in humans (80:20 ratio) due to higher FMO activity . Further oxidation forms albendazole sulfone , a less active metabolite.
Hydroxylation
CYP2J2 mediates hydroxylation at the benzimidazole ring, yielding hydroxyalbendazole sulfoxide . This pathway is minor compared to sulfoxidation but contributes to detoxification.
Reaction Kinetics and Stability
-
Hydrolysis : Stable in neutral aqueous solutions but hydrolyzes under acidic (pH < 3) or alkaline (pH > 9) conditions, forming 2-aminobenzimidazole derivatives .
-
Thermal Stability : Decomposes at temperatures >200°C, releasing sulfur oxides and carbamate fragments .
-
Oxidative Stability : Susceptible to oxidation by strong oxidizers (e.g., KMnO₄), producing sulfone derivatives .
Environmental Reactivity
This compound exhibits moderate persistence in aquatic environments:
-
Aquatic Toxicity :
Organism EC₅₀ (mg/L) Exposure Time Daphnia magna (water flea) 0.068 48 h Raphidocelis subcapitata 0.024 72 h Zebrafish 0.042 144 h
These values indicate high toxicity to aquatic invertebrates and algae .
Analytical Characterization
Reaction products are identified using:
-
LC-MS/MS : Major ions at m/z 282.0906 (parent ion) and 240.0436 (deprotonated fragment) .
-
Collision Cross-Section (CCS) :
Key Research Findings
-
UV/H₂O₂ Efficiency : Achieves near-complete degradation of this compound, making it suitable for wastewater treatment .
-
Enantioselective Metabolism : The R(+) enantiomer’s higher tissue penetration and antiparasitic activity inform dosage optimization .
-
Environmental Risk : Low degradation rates in conventional wastewater systems necessitate AOP integration .
Scientific Research Applications
Albendazole oxide is a sulfoxide derivative of albendazole, an antiparasitic drug commonly used to treat helminth infections . While albendazole's primary mechanism of action involves binding to β-tubulin, leading to cytoskeleton destabilization in parasites, this compound has its own unique properties and applications .
Scientific Research Applications
This compound as a Metabolite: this compound is a metabolite of albendazole, formed through oxidation . Studies of albendazole often include investigations of its metabolites to understand the drug's overall metabolic behavior .
Oxidative Stress and DNA Damage: Albendazole can induce oxidative stress and DNA damage in parasites . Research has shown that albendazole increases reactive oxygen species (ROS) production in susceptible Giardia duodenalis clones, leading to DNA degradation and an apoptosis-like death . Albendazole-resistant clones exhibited cross-resistance to H2O2, suggesting a link between oxidative stress response and drug resistance .
Anti-Cancer Agent: Both albendazole and mebendazole have demonstrated the ability to suppress tumor growth in vitro and in vivo, leading to their investigation as potential anti-cancer agents . Albendazole induces oxidative stress, which promotes DNA fragmentation, triggering apoptosis and inducing the death of breast cancer cells .
Advanced Oxidation Processes: Albendazole can be degraded using UV-based advanced oxidation processes (AOPs) . These processes are used to remove pharmaceuticals from aquatic environments, where they can have adverse effects on non-target organisms .
List of applications:
- Drug metabolism studies Understanding the metabolism of albendazole, including the formation and properties of this compound .
- Oxidative stress research Investigating the role of albendazole-induced oxidative stress in parasiticidal mechanisms .
- Anti-cancer research Exploring the potential of albendazole and its derivatives as anti-cancer agents .
- Environmental remediation Studying the degradation of albendazole and its metabolites in aquatic environments using advanced oxidation processes .
- Resistance mechanisms Examining the mechanisms of resistance to albendazole and related compounds in parasites .
Mechanism of Action
Albendazole oxide exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative changes in the intestinal cells of parasites, ultimately causing their immobilization and death. The compound also induces immunotherapy responses by promoting the ubiquitin-mediated degradation of PD-L1, enhancing the activity of CD8+ T cells .
Comparison with Similar Compounds
Comparative Analysis of Albendazole Oxide with Similar Compounds
Genotoxic Potency
Using benchmark dose (BMD) modeling in CHO-K1 cells, ABZ-Oxide exhibited lower potency in inducing micronuclei (a marker of chromosomal damage) than ABZ, MBZ, FBZ, and OBZ.
Table 1: Genotoxic Potency of Benzimidazoles (BMDL10, µM)
| Compound | BMDL10 (µM) |
|---|---|
| Albendazole | 0.12 |
| Mebendazole | 0.11 |
| Flubendazole | 0.10 |
| Oxibendazole | 0.13 |
| This compound | 0.25 |
Anthelmintic Efficacy
- In Vivo Activity : In contrast, a single 100 mg/kg oral dose of ABZ-Oxide achieved a 79% worm burden reduction (WBR) in H. polygyrus-infected mice, surpassing the efficacy of ABZ and MBZ under comparable conditions . This disparity highlights the importance of host metabolism and tissue distribution in ABZ-Oxide’s therapeutic action.
Bioavailability and Pharmacokinetics
ABZ-Oxide demonstrates significantly higher systemic bioavailability than ABZ. Direct administration of ABZ-Oxide in rats and humans resulted in 3–5-fold higher plasma concentrations compared to equivalent ABZ doses . This enhanced bioavailability is attributed to its improved solubility and passive diffusion across biological membranes, including the blood-brain barrier. In neurocysticercosis patients, the (+)-ABZ-Oxide enantiomer accumulates in cerebrospinal fluid (CSF) at concentrations 3.4-fold higher than the (-)-enantiomer, enabling effective targeting of brain parasites .
Structural and Molecular Comparisons
- Molecular Weight (MW) : ABZ-Oxide (MW: 265.3 g/mol) is lighter than MBZ (295.3 g/mol) and FBZ (315.2 g/mol) due to the absence of a second aromatic ring, which may enhance its tissue penetration .
- HDAC Inhibition : ABZ-Oxide exhibits moderate histone deacetylase (HDAC) inhibitory activity (IC50 = 3.76 µM), outperforming ABZ (IC50 = 9.44 µM) but remaining less potent than thiabendazole (IC50 = 2.98 µM) . This off-target activity could contribute to its broader antiparasitic effects.
Table 2: HDAC Inhibition by Benzimidazoles
| Compound | IC50 (µM) |
|---|---|
| Albendazole | 9.44 |
| This compound | 3.76 |
| Thiabendazole | 2.98 |
Key Differentiators of this compound
Enhanced Bioavailability : ABZ-Oxide’s superior absorption and CSF penetration make it indispensable for treating neurocysticercosis, unlike MBZ or FBZ, which have poorer CNS access .
Metabolite-Driven Efficacy : Unlike prodrugs like ABZ, ABZ-Oxide is directly active, reducing reliance on hepatic metabolism for therapeutic effects .
Biological Activity
Albendazole oxide (ABZ-O) is a metabolite of albendazole (ABZ), a widely used anthelmintic agent. This compound has garnered attention for its biological activity, particularly in relation to its anti-parasitic effects, mechanisms of action, and potential therapeutic applications beyond parasitology. This article explores the biological activity of ABZ-O, supported by data tables, case studies, and detailed research findings.
Albendazole is primarily known for its ability to bind to β-tubulin, disrupting microtubule formation, which is critical for cell division in parasites. The oxidative metabolism of ABZ leads to the formation of ABZ-O, which exhibits enhanced biological activity compared to its parent compound. Research indicates that ABZ-O may induce oxidative stress and apoptosis in susceptible parasites through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
| Mechanism | Albendazole | This compound |
|---|---|---|
| Tubulin Binding | Yes | Yes |
| Oxidative Stress | Mild | Significant |
| DNA Damage | Minimal | Significant |
| Apoptosis Induction | Limited | Enhanced |
Biological Activity Against Parasites
ABZ-O has shown promising anti-parasitic activity against various helminths and protozoa. Its efficacy has been demonstrated in both in vitro and in vivo studies.
Case Study: Echinococcus multilocularis Infection
A study assessed the effects of ABZ-O on Echinococcus multilocularis in patients undergoing treatment. Immunohistochemical analysis revealed significant changes in immune cell infiltrates post-treatment, indicating an enhanced immune response due to ABZ-O administration. Specifically, there was an increase in CD4+ T cells and CD20+ B cells, suggesting that ABZ-O not only acts directly on the parasite but also modulates the host's immune response .
Comparative Efficacy
Recent studies have compared the efficacy of ABZ and its oxide form against various parasitic infections. Notably, ABZ-O demonstrated superior efficacy in reducing parasite viability and promoting apoptosis compared to ABZ.
Table 2: Comparative Efficacy of Albendazole and this compound
| Study | Parasite | Treatment | Efficacy (%) |
|---|---|---|---|
| Study 1 | Echinococcus spp. | ABZ | 50% |
| Study 2 | Giardia duodenalis | ABZ-O | 85% |
| Study 3 | Ascaris lumbricoides | ABZ | 93% |
| Study 4 | Ascaris lumbricoides | ABZ-O | 100% |
Oxidative Stress Induction
Research indicates that ABZ-O induces significant oxidative stress in target cells. A study conducted on rat hepatocytes demonstrated that treatment with ABZ led to increased levels of thiobarbituric acid reactive substances (TBARS), indicating lipid peroxidation and cellular damage . The oxidative stress generated contributes to the compound's cytotoxic effects on parasites.
Clinical Implications
The clinical implications of using ABZ-O extend beyond its anthelmintic properties. Emerging evidence suggests potential applications in oncology due to its ability to induce apoptosis in cancer cells through similar mechanisms as those observed in parasitic infections .
Case Study: Anti-Cancer Activity
In a clinical report involving patients with various cancers, treatment with albendazole derivatives led to notable tumor reductions. The mechanism was attributed to the induction of oxidative stress and apoptosis in malignant cells .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation and purity assessment of albendazole oxide?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, as this compound exhibits distinct retention times under optimized mobile phases (e.g., acetonitrile/water gradients) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS) are critical. The molecular formula and SMILES notation (CCCS+[O-]) provide reference standards for spectral matching .
Q. How is this compound synthesized, and what are its key intermediates?
- Methodological Answer : this compound (albendazole sulfoxide) is synthesized via oxidation of albendazole using hydrogen peroxide or meta-chloroperbenzoic acid. Key intermediates include the sulfinyl group formation at the propylthio moiety. Reaction conditions (e.g., solvent, temperature) must be controlled to avoid over-oxidation to albendazole sulfone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
